Cas no 2096986-77-3 (2-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxynicotinonitrile)
2-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxynicotinonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile
- O=C1N(C(C2=CC=CC=C12)=O)CCOC1=C(C#N)C=CC=N1
- 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]pyridine-3-carbonitrile
- 2-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxynicotinonitrile
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- MDL: MFCD30472182
- Inchi: 1S/C16H11N3O3/c17-10-11-4-3-7-18-14(11)22-9-8-19-15(20)12-5-1-2-6-13(12)16(19)21/h1-7H,8-9H2
- InChI Key: SROADZQSJZUZID-UHFFFAOYSA-N
- SMILES: O(C1C(C#N)=CC=CN=1)CCN1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 474
- XLogP3: 1.5
- Topological Polar Surface Area: 83.3
2-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxynicotinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 162434-0.500g |
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile |
2096986-77-3 | 0.500g |
$160.00 | 2023-09-09 | ||
| Matrix Scientific | 162434-1g |
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile |
2096986-77-3 | 1g |
$200.00 | 2023-09-09 | ||
| TRC | D140610-50mg |
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile |
2096986-77-3 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D140610-100mg |
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile |
2096986-77-3 | 100mg |
$ 105.00 | 2022-06-05 | ||
| A2B Chem LLC | BA35211-500mg |
2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile |
2096986-77-3 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | BA35211-1g |
2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile |
2096986-77-3 | >95% | 1g |
$439.00 | 2024-04-20 | |
| abcr | AB561054-500mg |
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile; . |
2096986-77-3 | 500mg |
€205.00 | 2024-08-02 | ||
| abcr | AB561054-1g |
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile; . |
2096986-77-3 | 1g |
€237.00 | 2024-08-02 |
2-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxynicotinonitrile Suppliers
2-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxynicotinonitrile Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxynicotinonitrile
Compound 2096986-77-3: Recent Advances in Research and Applications
The compound with CAS number 2096986-77-3, also known as 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxynicotinonitrile, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is a derivative of nicotinonitrile, which is a well-known precursor in organic synthesis and has been extensively studied for its role in biochemistry and pharmacology.
Recent studies have highlighted the importance of nicotinonitrile derivatives in drug discovery, particularly in the development of anti-cancer agents. The isoindole moiety present in this compound adds a layer of complexity to its structure, making it a promising candidate for exploring novel therapeutic interventions. Researchers have reported that the 1,3-dioxoisoindole group enhances the compound's ability to interact with specific biological targets, potentially leading to improved efficacy in treating various diseases.
In terms of synthesis, the compound has been synthesized through a multi-step process involving nucleophilic substitution and cyclization reactions. The incorporation of the isoindole ring system was achieved via a modified Paal-Knorr pyrrole synthesis, which has been optimized to improve yield and purity. This approach not only simplifies the synthesis but also opens up possibilities for further structural modifications to tailor the compound's properties for specific applications.
One of the most exciting developments involving this compound is its application in materials science. The ethoxy group attached to the isoindole ring has been shown to enhance the compound's solubility in organic solvents, making it a viable candidate for use in polymer-based materials. Preliminary studies suggest that this compound could be used as a building block for constructing advanced materials with tailored electronic properties.
Moreover, recent computational studies have provided insights into the electronic structure of this compound. Density functional theory (DFT) calculations reveal that the nicotinonitrile moiety contributes significantly to the compound's electronic conjugation, which could be exploited for applications in optoelectronics and photovoltaics. These findings underscore the potential of this compound as a versatile building block in material design.
In conclusion, Compound 2096986-77-3 represents a fascinating example of how structural modifications can lead to novel compounds with diverse applications. Its unique combination of functional groups makes it a valuable tool in both medicinal chemistry and materials science. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.
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